1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is a derivative of piperidine, featuring both a piperidine ring and a pyridine moiety, which contribute to its biological activity. The compound is classified under carboxylic acids and is often used in pharmaceutical research due to its ability to interact with biological targets.
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride can be classified as:
The synthesis of 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride typically involves the following general steps:
The molecular formula of 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride is , with a molecular weight of approximately 206.24 g/mol. The structural representation includes:
The compound's structure can be visualized using various chemical drawing software or databases like PubChem, where it is cataloged under the CID 1268289 .
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are significant for modifying the compound for specific biological activities.
For instance, amidation reactions may require activation of the carboxylic acid group using coupling agents such as Dicyclohexylcarbodiimide (DCC) or using carbodiimides to facilitate the formation of amides from this compound .
The mechanism of action for 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with biological targets, potentially acting as an inhibitor or modulator within various biochemical pathways. This interaction is largely dictated by its structural features, allowing it to bind effectively to specific receptors or enzymes.
Research indicates that compounds with similar structures often exhibit significant activity against certain enzymes or receptors involved in neurological processes or other therapeutic areas . Further studies are required to elucidate the exact mechanisms.
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride typically appears as a white crystalline solid. Its solubility profile indicates good solubility in polar solvents such as water and ethanol.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) are employed for characterization .
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride has several scientific applications:
Nucleophilic substitution remains a cornerstone for constructing the piperidine core of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride. The most prevalent approach involves the alkylation of N-unsubstituted piperidine-4-carboxylic acid esters (e.g., ethyl isonipecotate) with 4-(chloromethyl)pyridine hydrochloride. This reaction proceeds via an SN₂ mechanism in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, typically requiring stoichiometric bases such as triethylamine or potassium carbonate to scavenge HCl generated in situ [5]. Critical optimization involves controlling stoichiometry to minimize dialkylation byproducts. Following alkylation, acidic or basic hydrolysis of the ester moiety yields the free carboxylic acid, which is subsequently converted to the hydrochloride salt via HCl treatment in solvents like diethyl ether or ethanol [5]. Yields for this sequence typically range from 45–68%, with purity highly dependent on rigorous byproduct removal during workup [8].
An alternative pathway employs reductive amination between piperidine-4-carboxylic acid and pyridine-4-carbaldehyde. While this route avoids alkylating agents, it necessitates precise control of reducing agents (e.g., sodium cyanoborohydride) and pH (pH 6–7) to suppress over-reduction or imine hydrolysis [5].
Table 1: Nucleophilic Substitution Routes Comparison
Precursor | Reagent | Conditions | Key Intermediate | Yield (%) |
---|---|---|---|---|
Ethyl piperidine-4-carboxylate | 4-(Chloromethyl)pyridine·HCl | DMF, Et₃N, 80°C, 12 h | Ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate | 65–75 |
Piperidine-4-carboxylic acid | Pyridine-4-carbaldehyde | NaBH₃CN, MeOH, pH 6, RT | Free base carboxylic acid | 45–58 |
1-Boc-piperidine-4-carboxylic acid | 4-(Chloromethyl)pyridine·HCl | CH₃CN, K₂CO₃, reflux | Boc-protected intermediate | 70–82* |
*Requires additional deprotection/hydrolysis steps [5] [8].
Direct cyclization strategies offer routes to access the pyridine-piperidine scaffold in fewer steps. One method involves the condensation of 1,5-dihalopentanes with 4-(aminomethyl)pyridine under high dilution conditions to minimize polymerization. This approach suffers from moderate yields (30–50%) due to competing elimination reactions and requires careful temperature modulation (0–5°C) . A more efficient cyclization employs pyridyl-activated precursors, such as reacting 4-(aminomethyl)pyridine with glutaric acid derivatives via Dieckmann condensation. This intramolecular cyclization requires strong bases (e.g., sodium hydride) in anhydrous THF and affords the piperidinone intermediate, which undergoes subsequent reduction and dehydration [7]. While step-intensive, this route provides better stereocontrol for 3-substituted derivatives. The hydrochloride salt is universally formed by treating the free base with concentrated HCl in ethanol, followed by recrystallization from water/ethanol mixtures to achieve >98% purity [5].
While the parent compound lacks chiral centers, stereoselective synthesis becomes crucial for generating bioactive analogs. Enamine-organocatalysis enables asymmetric Mannich reactions between N-PMP-protected piperidin-4-one and pyridyl-containing imines. Catalysts like (S)-proline (20 mol%) in DMSO facilitate C–C bond formation with high enantioselectivity (up to 92% ee) at ambient temperature [5]. The resulting β-amino carbonyl intermediates undergo decarboxylative functionalization to install carboxylic acid moieties. For the 4-carboxylic acid derivative, asymmetric hydrogenation of prochiral dehydroamino acids using chiral phosphine-oxazoline ligands (e.g., t-BuPHOX) with iridium catalysts achieves ee values >95%. This method is particularly valuable for synthesizing enantiopure 3-alkyl/aryl-substituted analogs without racemization during HCl salt formation [5] [9].
Palladium catalysis enables late-stage diversification of the pyridine ring or piperidine core. Suzuki-Miyaura coupling of 4-(bromomethyl)pyridine with boronic ester-functionalized piperidines occurs efficiently using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water mixtures (80–90°C, 6–10 h). This strategy tolerates ester and Boc-protected carboxylic acids, allowing access to 4′-aryl/heteroaryl variants [5] [7]. Direct C–H functionalization of the pyridyl ring is achievable under ruthenium catalysis (RuH₂(CO)(PPh₃)₃). Selective C5 halogenation (chlorination or bromination) provides handles for further cross-coupling without affecting the piperidine carboxylic acid moiety. Reaction optimization revealed that acetic acid as a solvent suppresses N-oxidation side products (<5%) [7].
Table 2: Catalytic Diversification Strategies
Reaction Type | Catalyst System | Substrate Scope | Key Products | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 4-(Bromomethyl)pyridine + ArylB(neopentyl glycol) | 1-(4-(Pyridin-4-yl)benzyl)piperidine-4-carboxylic acid | 60–85 |
Direct C–H Bromination | RuH₂(CO)(PPh₃)₃, NBS, AcOH | Parent compound free base | 5-Bromo-1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid | 55–70 |
Reductive Amination | Cp*RhCl₂, HCO₂H, DMF | Piperidinone + 4-Aminopyridine | N-aryl derivatives | 50–65 |
Classical synthesis of related pyridine-piperidine hybrids employs sealed-tube reactions under high-temperature aqueous conditions. A representative protocol dissolves 4-chloropyridine hydrochloride and ethyl isonipecotate in ethanol/water (1:3 v/v) with excess triethylamine (3.0 equiv). The mixture is heated at 150°C for 96 hours in sealed vessels, achieving nucleophilic aromatic substitution on pyridine [1]. Post-reaction, insoluble salts are removed by hot filtration, and the filtrate concentrated under reduced pressure. The carboxylic acid is liberated via hydrolysis (6M HCl, reflux), with the hydrochloride salt crystallizing upon cooling. Key advantages include avoidance of air-sensitive catalysts and scalability. However, drawbacks include extreme reaction times (>4 days) and energy inefficiency. Yield optimization studies indicate that increasing the water content beyond 75% reduces ester hydrolysis during the substitution step, improving isolated yields to 77–79% [1] [4].
Microwave irradiation drastically accelerates key steps in the synthesis. Alkylation of piperidine-4-carboxylic acid esters with 4-(chloromethyl)pyridine·HCl under microwave conditions (150°C, DMF, K₂CO₃, 30 min) achieves >95% conversion compared to <60% under conventional heating at 80°C for 12 hours [5]. Similarly, hydrolysis of the ester intermediate is completed in 20 minutes (100°C, 2M NaOH, μW) versus 6–12 hours under reflux. Microwave-promoted one-pot sequences integrate alkylation and hydrolysis: After alkylation in DMF, water and NaOH are added directly, and the mixture irradiated at 120°C for 40 minutes, delivering the carboxylic acid in 82% overall yield. Acidification with gaseous HCl in ethanol affords the hydrochloride salt with <0.5% residual solvents, meeting pharmaceutical-grade purity [5]. These protocols reduce synthesis time from several days to under 2 hours, minimizing thermal decomposition pathways.
Table 3: Solvent and Condition Optimization for Critical Steps
Reaction Step | Conventional Conditions | Microwave Conditions | Efficiency Gain |
---|---|---|---|
Piperidine N-alkylation | DMF, 80°C, 12–15 h, 65–75% conversion | DMF, 150°C, 0.5 h, >95% conversion | 24-fold time reduction |
Ester hydrolysis | 2M NaOH, reflux, 6–12 h | 2M NaOH, 100°C, 0.33 h | 18–36-fold acceleration |
Hydrochloride salt formation | HCl/EtOH, 0°C, 12 h crystallization | HCl/EtOH, μW 60°C, 15 min | Crystallization kinetics enhanced |
One-pot alkylation + hydrolysis | Not feasible (solvent incompatibility) | DMF/H₂O, 120°C, 40 min, 82% yield | Enables tandem reaction design |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9